N-Denitroso-N'-nitroso Lomustine
Overview
Description
N-Denitroso-N'-nitroso Lomustine is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their application in chemotherapy due to their ability to alkylate DNA and RNA, leading to the disruption of cancer cell growth. This compound, in particular, has been studied for its potential use in treating various types of cancer, including brain tumors and lymphomas .
Scientific Research Applications
N-Denitroso-N'-nitroso Lomustine has been extensively studied for its applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Its primary application is in chemotherapy, where it is used to treat cancers by alkylating DNA and RNA, leading to cell death.
Industry: It may also find applications in the production of pharmaceuticals and other chemical products
Safety and Hazards
Mechanism of Action
Target of Action
3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea, also known as N-Denitroso-N’-nitroso Lomustine or Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-, is an alkylating agent . Alkylating agents are capable of covalently modifying a variety of intracellular targets .
Mode of Action
The compound interacts with its targets, primarily DNA, by covalently modifying them . This modification can lead to a variety of lesions within the tumor cell . The compound’s ability to crosslink DNA has been noted .
Biochemical Pathways
The compound affects various biochemical pathways, primarily those involved in DNA repair and cell cycle progression . The compound’s ability to produce numerous types of lesions within the tumor cell can disrupt these pathways .
Pharmacokinetics
It has been noted that the compound can cross the blood-brain barrier, which may impact its bioavailability .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. These include the covalent modification of intracellular targets, the production of various lesions within the tumor cell, and potential disruption of DNA repair and cell cycle progression . These effects can lead to the death of tumor cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of certain enzymes in the tumor environment can impact the compound’s ability to covalently modify its targets . .
Biochemical Analysis
Cellular Effects
Similar compounds, such as lomustine, an alkylating antineoplastic nitrosourea derivative, have been used to treat various types of cancer . These compounds can cause DNA damage, leading to cell death .
Molecular Mechanism
Nitrosoureas typically work by alkylating the DNA molecule, which can lead to DNA damage and cell death .
Temporal Effects in Laboratory Settings
Similar compounds are known to have a relatively short half-life in the body, and their effects can be seen shortly after administration .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of “Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-” in animal models. Similar compounds have shown dose-dependent toxicity in animal models .
Metabolic Pathways
Nitrosoureas are generally metabolized in the liver .
Transport and Distribution
Similar compounds are known to cross the blood-brain barrier, suggesting they may be distributed widely throughout the body .
Subcellular Localization
Given its potential DNA-alkylating properties, it may localize to the nucleus where it could interact with DNA .
Preparation Methods
The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
N-Denitroso-N'-nitroso Lomustine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the nitroso group, converting it into a different functional group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Comparison with Similar Compounds
- Carmustine
- Lomustine
- Nimustine
Properties
IUPAC Name |
3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMTYZWNUSEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCCl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203209 | |
Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54749-91-6 | |
Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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